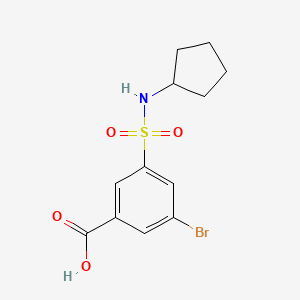![molecular formula C12H12N2O B3797061 [2-(6-aminopyridin-3-yl)phenyl]methanol](/img/structure/B3797061.png)
[2-(6-aminopyridin-3-yl)phenyl]methanol
Description
“[2-(6-aminopyridin-3-yl)phenyl]methanol” is a chemical compound with the molecular formula C6H8N2O . It is also known as "(6-Aminopyridin-2-yl)methanol" . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, it can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For example, it can undergo a chemodivergent synthesis to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 124.14 . The storage temperature is recommended to be between 2-8°C in a dark place under an inert atmosphere .Future Directions
The future directions of “[2-(6-aminopyridin-3-yl)phenyl]methanol” could involve its use in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown potential biological activities, such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity, and antioxidant activity .
Properties
IUPAC Name |
[2-(6-aminopyridin-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-6-5-9(7-14-12)11-4-2-1-3-10(11)8-15/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCYNKFWGNXVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B3796986.png)
![1-(6,7-dimethyl-1H-benzimidazol-2-yl)-N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}methanamine](/img/structure/B3796999.png)
![1-[2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}amino)ethyl]imidazolidin-2-one](/img/structure/B3797021.png)

![N-[1-(hydroxymethyl)propyl]-2-methyl-N-(3-thienylmethyl)-1H-benzimidazole-5-carboxamide](/img/structure/B3797042.png)
![2-ethyl-5-methyl-5'-phenyl-3'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3H,3'H-4,4'-biimidazole](/img/structure/B3797045.png)
![ethyl 3-(3-chlorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B3797048.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B3797056.png)
![2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide](/img/structure/B3797063.png)

![4-ethoxy-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B3797068.png)
![3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B3797071.png)
![{3-(2-phenylethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B3797084.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(2-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B3797089.png)
